molecular formula C10H12ClFO3S B13490347 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13490347
M. Wt: 266.72 g/mol
InChI Key: NOODDFNZRQYOTL-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a fluorinated aromatic ring, an ether linkage, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 2-methylpropane-1-sulfonyl chloride.

    Ether Formation: The 2-fluorophenol undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form 2-fluorophenoxy-2-methylpropane.

    Sulfonylation: The resulting ether is then treated with sulfonyl chloride under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Catalysts such as palladium or copper may be used for aromatic substitution reactions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Fluorinated Derivatives: Formed by substitution of the fluorine atom.

Scientific Research Applications

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenoxy)propanamide: Similar structure but with an amide group instead of a sulfonyl chloride.

    3-[(2-Fluorophenoxy)methyl]benzaldehyde: Contains a benzaldehyde group instead of a sulfonyl chloride.

Uniqueness

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorinated aromatic ring and a sulfonyl chloride group

Properties

Molecular Formula

C10H12ClFO3S

Molecular Weight

266.72 g/mol

IUPAC Name

3-(2-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3

InChI Key

NOODDFNZRQYOTL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1F)CS(=O)(=O)Cl

Origin of Product

United States

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